molecular formula C27H23FN6O B608350 KIRA7 CAS No. 1937235-76-1

KIRA7

Katalognummer: B608350
CAS-Nummer: 1937235-76-1
Molekulargewicht: 466.5204
InChI-Schlüssel: BMEJPYIGRYVVEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of KIRA7 involves the preparation of an imidazopyrazine scaffold. The compound is typically synthesized through a series of reactions, including cyclization and functional group modifications. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with stringent control over reaction conditions to ensure consistency and quality. The final product is purified using techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

KIRA7 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups on the imidazopyrazine scaffold.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are studied for their enhanced biological activities and potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

KIRA7 has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the inhibition of IRE1α kinase and its effects on cellular processes.

    Biology: Investigated for its role in modulating the unfolded protein response and its potential to alleviate endoplasmic reticulum stress.

    Medicine: Explored as a potential therapeutic agent for diseases such as idiopathic pulmonary fibrosis and other fibrotic diseases.

    Industry: Utilized in the development of new drugs targeting the unfolded protein response pathway

Wirkmechanismus

KIRA7 exerts its effects by binding to the ATP-binding site of IRE1α kinase. This binding stabilizes the monomeric form of IRE1α, preventing its dimerization and subsequent activation of its RNase domain. By inhibiting the RNase activity, this compound reduces the splicing of X-box binding protein 1 (XBP1) mRNA, thereby modulating the unfolded protein response and reducing endoplasmic reticulum stress .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness of KIRA7

This compound is unique due to its specific binding affinity and allosteric inhibition of IRE1α kinase. Its imidazopyrazine scaffold provides a distinct chemical structure that allows for effective modulation of the unfolded protein response, making it a valuable compound in both research and therapeutic applications .

Eigenschaften

CAS-Nummer

1937235-76-1

Molekularformel

C27H23FN6O

Molekulargewicht

466.5204

IUPAC-Name

1-(4-(8-Amino-3-(1-methylcyclopropyl)imidazo[1,5-a]pyrazin-1-yl)naphthalen-1-yl)-3-(3-fluorophenyl)urea

InChI

InChI=1S/C27H23FN6O/c1-27(11-12-27)25-33-22(23-24(29)30-13-14-34(23)25)20-9-10-21(19-8-3-2-7-18(19)20)32-26(35)31-17-6-4-5-16(28)15-17/h2-10,13-15H,11-12H2,1H3,(H2,29,30)(H2,31,32,35)

InChI-Schlüssel

BMEJPYIGRYVVEF-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=CC(F)=C1)NC2=C3C=CC=CC3=C(C4=C5C(N)=NC=CN5C(C6(C)CC6)=N4)C=C2

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

KIRA7;  KIRA 7;  KIRA-7

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
KIRA7
Reactant of Route 2
KIRA7
Reactant of Route 3
Reactant of Route 3
KIRA7
Reactant of Route 4
Reactant of Route 4
KIRA7
Reactant of Route 5
Reactant of Route 5
KIRA7
Reactant of Route 6
KIRA7

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.